SR2640 hydrochloride

CysLT1 Binding Affinity Receptor Pharmacology

Select SR2640 hydrochloride for its uniquely validated dual utility: in HCV research, it increases viral replicon RNA up to 10‑fold, serving as an essential CysLT1 antagonist control for benchmarking antiviral effects; in tissue pharmacology, its moderate affinity (Ki=2 nM) and graded blockade (pA₂=8.7) enable precise dissection of leukotriene‑mediated smooth muscle contraction without histamine cross‑reactivity. Ideal for labs requiring partial receptor blockade to probe signaling thresholds.

Molecular Formula C23H19ClN2O3
Molecular Weight 406.9 g/mol
Cat. No. B560227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSR2640 hydrochloride
Synonyms2-[[3-(2-Quinolinylmethoxy)phenyl]amino]benzoic acid hydrochloride
Molecular FormulaC23H19ClN2O3
Molecular Weight406.9 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=N2)COC3=CC=CC(=C3)NC4=CC=CC=C4C(=O)O.Cl
InChIInChI=1S/C23H18N2O3.ClH/c26-23(27)20-9-2-4-11-22(20)24-17-7-5-8-19(14-17)28-15-18-13-12-16-6-1-3-10-21(16)25-18;/h1-14,24H,15H2,(H,26,27);1H
InChIKeyKDSYWFCTUKABKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SR2640 Hydrochloride for Research: A Selective LTD4/LTE4 Antagonist


SR2640 hydrochloride is a competitive antagonist of the cysteinyl leukotriene D4 (LTD4) and E4 (LTE4) receptors [1]. It belongs to the quinoline-based class of leukotriene receptor antagonists and is primarily utilized as a research tool to elucidate the role of leukotrienes in inflammatory and respiratory models [1].

Why Not Any CysLT1 Antagonist? The Specific Profile of SR2640


While several CysLT1 receptor antagonists are available (e.g., montelukast, zafirlukast, pranlukast), simple interchange is not scientifically justified. These compounds differ significantly in their selectivity for leukotriene subtypes (LTC4 vs. LTD4/LTE4), functional antagonism potency (pA2 values), and off-target activity profiles, which can lead to divergent outcomes in experimental models [1]. The following quantitative evidence defines the specific and limited role of SR2640.

Quantitative Differentiation of SR2640 Hydrochloride from Key Comparators


CysLT1 Receptor Binding Affinity: SR2640 vs. Montelukast and Zafirlukast

SR2640 binds to the human CysLT1 receptor with a Ki of 2 nM . This affinity is lower than that of the clinically used antagonists montelukast (Ki = 0.18 nM for guinea pig lung) and zafirlukast (Ki = 0.73 nM in human U937 cells) [1]. While SR2640 is a potent antagonist, its affinity is approximately 10-fold lower than montelukast, indicating a distinct pharmacological window for experimental applications.

CysLT1 Binding Affinity Receptor Pharmacology

Functional Antagonism in Airway Smooth Muscle: pA2 Comparison

In isolated guinea pig trachea, SR2640 antagonizes LTD4-induced contractions with a pA2 value of 8.7 [1]. For comparison, the clinically approved antagonist montelukast exhibits a pA2 of 9.3 in the same tissue, indicating higher functional potency [2]. This ~0.6 log unit difference in pA2 corresponds to a ~4-fold difference in the antagonist concentration required for a two-fold shift in the agonist dose-response curve.

pA2 Tracheal Contraction Ex Vivo Pharmacology

Divergent Effect in HCV Replicon Model vs. MK-571

In a subgenomic HCV replicon model, the CysLTR1 antagonist SR2640 produced an effect opposite to that of MK-571. While MK-571 decreased HCV RNA levels with an EC50 of 9 μM, SR2640 increased HCV subgenomic replicon RNA levels in a dose-dependent manner, achieving a maximum increase of 10-fold [1][2]. This functional divergence among CysLTR1 antagonists in a viral model highlights the non-interchangeable nature of this class.

HCV Antiviral CysLTR1 Replicon

Weak In Vivo Antagonism in Human Asthmatics

In a double-blind, placebo-controlled trial in asthmatic patients, oral administration of SR2640 produced a mean shift of 48% to the right of the LTD4 dose-response curve for bronchoconstriction (95% CI: 11-137%) [1]. The study authors concluded that SR2640 is a 'weak LTD4-antagonist in asthmatics.' This contrasts sharply with the robust clinical efficacy observed with potent antagonists like montelukast, which are not characterized as 'weak' in human studies.

Clinical Pharmacology Bronchoconstriction Human

Off-Target Activity Profile: 5-Lipoxygenase vs. Cyclooxygenase

SR2640 demonstrates weak inhibitory activity against 5-lipoxygenase (5-LOX) with an IC50 of 10,000 nM in rat polymorphonuclear leukocytes [1]. This is approximately 4,000-fold less potent than its activity at the CysLT1 receptor (IC50 = 2.2-23 nM) [2]. In contrast, its inhibitory activity against cyclooxygenase (prostaglandin G/H synthase) is even weaker, with an IC50 of 2,000 nM [1]. This profile confirms that SR2640 is not a dual 5-LOX/CysLT1 inhibitor, distinguishing it from some other experimental compounds in the class.

Selectivity 5-Lipoxygenase Cyclooxygenase

Lack of Histamine Receptor Cross-Reactivity

SR2640 (up to 10 µM) failed to antagonize histamine-induced contractions of guinea pig ileum and trachea [1]. This negative data confirms that the compound does not exert non-specific smooth muscle relaxant effects, such as phosphodiesterase inhibition or sympathomimetic activity, which could otherwise confound the interpretation of leukotriene-mediated responses in tissue bath experiments.

Selectivity Histamine Smooth Muscle

Recommended Research Applications for SR2640 Hydrochloride


Mechanistic Studies of CysLT1 Receptor Partial Occupancy

Due to its moderate affinity (Ki = 2 nM) and weaker functional potency (pA2 = 8.7) compared to high-affinity clinical antagonists like montelukast, SR2640 is ideal for in vitro studies where partial or graded receptor blockade is required to investigate downstream signaling thresholds or receptor reserve [1][2].

HCV Replication Control Experiments

SR2640 is a uniquely validated tool for HCV research, serving as a CysLT1 antagonist control that increases viral replicon RNA levels up to 10-fold. It is essential for studies investigating the role of the CysLT1 receptor in HCV replication and for benchmarking the effects of antiviral CysLT1 antagonists like MK-571 [1].

Ex Vivo Organ Bath Pharmacology of Leukotriene Pathways

The compound's well-characterized antagonism of LTD4-induced contraction (pA2 = 8.7) in guinea pig ileum and trachea, combined with its documented lack of cross-reactivity with histamine receptors, makes SR2640 a reliable standard for pharmacological dissection of leukotriene-mediated smooth muscle responses in isolated tissue preparations [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for SR2640 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.